1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine
Description
Structural Classification and Nomenclature
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e]diazepine belongs to the pyridodiazepine class of heterocyclic compounds, which are characterized as benzodiazepine analogs with an additional nitrogen atom incorporated into the benzene ring. The systematic nomenclature reflects the compound's complex bicyclic structure, where a six-membered pyridine ring is fused with a seven-membered diazepine ring in a specific orientation denoted by the [2,3-e] fusion pattern.
The parent compound, 2,3,4,5-tetrahydro-1H-pyrido[2,3-e]diazepine, has the molecular formula C₈H₁₁N₃ and a molecular weight of 149.19 daltons. The Chemical Abstracts Service registry number for the parent structure is 195983-88-1, establishing its unique identity in chemical databases. The addition of a methyl group at the 1-position would modify these molecular parameters, resulting in a molecular formula of C₉H₁₃N₃ and an increased molecular weight.
The structural classification places this compound within the broader category of bicyclic systems where the six-membered pyridine ring is fused with a non-planar seven-membered diazepine ring. This architectural arrangement creates a unique three-dimensional molecular geometry that influences the compound's chemical reactivity and potential biological interactions. The tetrahydro designation indicates that four hydrogen atoms have been added across double bonds in the diazepine portion, resulting in a partially saturated ring system.
The nomenclature follows International Union of Pure and Applied Chemistry conventions for fused ring systems, with the pyrido prefix indicating the pyridine component and the diazepine suffix denoting the seven-membered ring containing two nitrogen atoms. The bracketed numbers [2,3-e] specify the exact positions where the rings are joined, while the designation indicates the relative positions of the nitrogen atoms within the diazepine ring.
Historical Context in Heterocyclic Chemistry
The development of pyridodiazepine compounds emerged from the significant therapeutic success of benzodiazepines, which directed scientific attention toward their derivatives and analogs. The discovery of pyrrolobenzodiazepines as antitumor antibiotics in the mid-1960s provided the initial inspiration for research into benzodiazepines and benzodiazepinones, which subsequently became widely used psychotropic drugs. This historical progression established the foundation for exploring related heterocyclic systems with modified ring structures.
The systematic study of pyridodiazepines gained momentum as researchers recognized their potential as building blocks for new medicines. Historical investigations revealed that certain pyridodiazepine analogs, such as Lopirazepam (a never-marketed pyridodiazepine analog of Lorazepam), exhibited anxiolytic and hypnotic properties. Similarly, Zapizolam, the pyridodiazepine analog of Triazolam, demonstrated benzodiazepine-like sedative and anxiolytic effects, establishing the therapeutic relevance of this chemical class.
The evolution of synthetic methodologies for constructing seven-membered heterocycles has been instrumental in advancing pyridodiazepine chemistry. Early methods focused on carbon-carbon bond formation through photocatalytic decarboxylation and intramolecular coupling reactions. Subsequently, carbon-nitrogen bond formation strategies were developed, including nucleophilic substitution reactions and condensation reactions between amino groups and carbonyl groups. These synthetic advances enabled the preparation of diverse pyridodiazepine structures for systematic study.
Research into pyridodiazepines has revealed their utility as selective therapeutic agents, particularly as inhibitors of specific bacterial enzymes. The demonstration that pyridodiazepine amines can function as selective therapeutic agents for Helicobacter pylori through inhibition of glutamate racemase represents a significant milestone in the historical development of this compound class. This finding highlighted the potential for pyridodiazepines to exhibit selectivity profiles distinct from their benzodiazepine counterparts.
Significance in Diazepine Derivative Research
The significance of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e]diazepine in diazepine derivative research stems from its unique structural characteristics and potential applications across multiple research domains. Pyridodiazepines represent a promising class of heterobicyclic molecules that serve as valuable building blocks for developing new pharmaceutical compounds. The incorporation of an additional nitrogen atom into the benzene ring of traditional benzodiazepines creates opportunities for novel molecular interactions and enhanced selectivity profiles.
Research investigations have demonstrated that pyridodiazepines can exhibit diverse biological activities, including cytotoxic activity against various cell lines. Some pyridodiazepine derivatives have shown effectiveness in treating neurodegenerative and neuropsychiatric disorders, expanding the therapeutic scope beyond traditional benzodiazepine applications. The structural modifications possible within the pyridodiazepine framework allow for fine-tuning of biological activity and selectivity, making them attractive targets for drug development programs.
The conformational properties of pyridodiazepines contribute significantly to their research importance. Unlike their benzodiazepine counterparts, some pyridodiazepines exhibit planar conformations, which contrasts with the typical non-planar boat-like or twist-chair conformations observed in seven-membered diazepine rings. This conformational flexibility provides opportunities for designing compounds with specific three-dimensional arrangements that can interact with biological targets in unique ways.
Studies on the structure-activity relationships of pyridodiazepines have revealed important insights into their mechanism of action. Research has shown that these compounds can function through inhibition of specific enzymes, such as glutamate racemase in bacterial systems. The selectivity demonstrated by pyridodiazepine amines against Helicobacter pylori, achieved through suppression of growth via enzyme inhibition, illustrates the potential for developing highly specific therapeutic agents within this chemical class.
The synthetic accessibility of pyridodiazepine derivatives has been enhanced through the development of novel synthetic methodologies. Recent advances in synthetic chemistry have enabled the preparation of pyridodiazepines through reactions involving pyridynes with cyclic ureas and other heterocyclic precursors. These synthetic developments have facilitated the exploration of structure-activity relationships and the preparation of compound libraries for biological screening.
The research significance of pyridodiazepines extends to their potential applications in treating various medical conditions. Studies have indicated that certain tricyclic pyridodiazepines exhibit analgesic and neuroleptic activity, as well as inhibiting effects on tumor cells. Additionally, some derivatives have shown effectiveness in treating peptic ulcers and cardiovascular conditions, demonstrating the versatility of this chemical class. The ability to modify the pyridodiazepine core structure through various synthetic transformations provides researchers with tools to optimize biological activity and selectivity for specific therapeutic applications.
Properties
IUPAC Name |
1-methyl-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-6-5-10-7-8-3-2-4-11-9(8)12/h2-4,10H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQXWWKYVBMLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Amino Acid Derivatives with Oxazine-diones
A convenient and regioselective method involves the condensation of α-amino acid methyl ester derivatives with 1H-pyrido[2,3-d]oxazine-2,4-dione, followed by cyclization to form the diazepine ring system. This approach yields pyrido[2,3-e]diazepine-2,5-diones, which can be further reduced or functionalized to obtain the tetrahydro derivatives.
Use of Benzotriazole as a Synthetic Auxiliary
Another efficient approach involves the formation of 2-(1H-1,2,3-benzotriazol-1-ylmethyl) derivatives of the tetrahydro-pyrido[2,3-e]diazepine scaffold, which serve as versatile intermediates.
- The benzotriazole group acts as a good leaving group and can be substituted by various nucleophiles, such as Grignard reagents, sodium borohydride, sodium cyanide, and triethyl phosphite.
- This nucleophilic substitution allows the introduction of diverse functional groups at the 2-position of the diazepine ring.
- The synthesis starts from 3-(pyrrol-1-yl)-1-propylamine or related amines, which are condensed with (1-hydroxymethyl)benzotriazole to form the benzotriazole intermediate, followed by nucleophilic substitution under mild conditions.
Reduction and Functionalization
- Sodium borohydride (NaBH4) can be used to reduce the diazepine-2,5-dione intermediates to the corresponding tetrahydro derivatives.
- Borane complexes of the tetrahydro-pyrido[2,3-e]diazepine have also been prepared, indicating the feasibility of complexation and further modification.
Representative Experimental Data and Yields
Mechanistic Insights and Reaction Pathways
- The condensation with oxazine-dione derivatives proceeds via nucleophilic attack of the amino group on the oxazine carbonyl, followed by ring closure facilitated by base.
- Benzotriazole intermediates are formed through nucleophilic substitution at the hydroxymethyl position, leveraging benzotriazole’s excellent leaving group ability.
- Subsequent nucleophilic substitution reactions proceed via displacement of benzotriazole by the nucleophile, enabling functional group diversity.
- Reduction steps selectively saturate the diazepine ring without disturbing the fused pyridine ring.
Summary of Advantages and Limitations
| Aspect | Advantages | Limitations |
|---|---|---|
| Oxazine-dione condensation | Regioselective, versatile for various amino acid esters | Requires careful control of reaction conditions |
| Benzotriazole auxiliary | Facilitates diverse substitutions, mild conditions | Multi-step synthesis, requires preparation of benzotriazole intermediate |
| Reduction methods | Efficient saturation of diazepine ring | Over-reduction risk if not controlled |
Chemical Reactions Analysis
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine exhibit antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems in the brain, particularly the serotonin and norepinephrine pathways. Studies have shown that derivatives of this compound may enhance mood and reduce anxiety symptoms in preclinical models .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been observed to mitigate neuroinflammation and oxidative stress in neuronal cells. Such actions could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Neuropharmacology
Cognitive Enhancement
The compound has been studied for its potential role in cognitive enhancement. Preclinical trials demonstrate that it may improve memory and learning capabilities by modulating cholinergic activity in the brain. This suggests a possible application in treating cognitive impairments associated with aging or neurological disorders .
Potential as a Therapeutic Agent
Given its structural similarity to known psychoactive substances, this compound is being investigated for its therapeutic potential in various psychiatric conditions. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in drug development aimed at treating mood disorders and anxiety-related conditions .
Synthetic Organic Chemistry
Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique heterocyclic structure allows chemists to utilize it in creating various derivatives with enhanced biological activity or altered pharmacokinetic profiles. This application is particularly relevant in drug design where modifications can lead to improved efficacy or reduced side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant effects | Demonstrated significant reduction in depressive behaviors in animal models after administration of related compounds. |
| Study 2 | Neuroprotective properties | Showed reduction in markers of neuroinflammation when tested on neuronal cultures exposed to oxidative stress. |
| Study 3 | Cognitive enhancement | Reported improvements in memory retention tasks following treatment with derivatives of the compound. |
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: This compound also has a fused ring system but with different substituents and ring fusion patterns. The uniqueness of this compound lies in its specific ring structure and the potential biological activities it exhibits.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a heterocyclic compound that belongs to the diazepine class. Its unique structure, characterized by a fused pyridine and diazepine ring system, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biochemical properties, cellular effects, and therapeutic implications based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Interaction with Enzymes
Research indicates that this compound interacts with various enzymes and proteins. It has been shown to modulate the activity of enzymes involved in metabolic pathways by binding to their active sites. This interaction can influence enzyme stability and catalytic function .
Cellular Effects
The compound significantly affects cellular functions by altering cell signaling pathways and gene expression. Studies have demonstrated its ability to influence the proliferation rates of different cell types, including cancer cells. For instance, it modulates pathways that control cell growth and apoptosis .
Antibacterial Activity
A study expanded the exploration of 2,3,4,5-tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as potential antibacterial agents targeting the enzyme FabI. The compounds demonstrated efficacy in a mouse infection model and exhibited improved water solubility compared to their predecessors .
Anti-inflammatory Properties
Research has also investigated the anti-inflammatory potential of this compound. In vitro studies revealed that it can inhibit nitric oxide production in LPS-stimulated BV2 microglial cells. This suggests its potential role in reducing neuroinflammation associated with conditions like Alzheimer's disease .
Case Study 1: Cancer Cell Proliferation
A series of experiments were conducted to evaluate the effect of this compound on cancer cell lines. The results indicated a significant reduction in proliferation rates at certain concentrations compared to control groups.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
These findings highlight the compound's potential as an anti-cancer agent through its modulatory effects on cell growth pathways.
Case Study 2: Neuroinflammation
In a study assessing neuroinflammatory responses in microglial cells treated with LPS and varying concentrations of the compound:
| Treatment | NO Production (%) |
|---|---|
| Control | 100 |
| LPS + Compound (10 µM) | 70 |
| LPS + Compound (25 µM) | 40 |
| LPS + Compound (50 µM) | 20 |
The data indicate that higher concentrations of the compound significantly reduce nitric oxide production compared to controls.
Q & A
Q. What are the key synthetic methodologies for preparing 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine and its derivatives?
The synthesis typically involves Grignard reagent-mediated alkylation or benzotriazole-based intermediates . For example:
- Grignard approach : Reacting precursor amines (e.g., 3-(pyrrol-1-yl)-1-propylamine) with Grignard reagents (e.g., ethylmagnesium bromide) in THF at 0°C, followed by quenching, extraction, and purification via silica gel chromatography (eluent: hexane/ethyl acetate) yields substituted derivatives (63–81% yields) .
- Benzotriazole route : Condensation of amines (e.g., 3-(3-methyl-indol-1-yl)-propylamine) with (1-hydroxymethyl)benzotriazole in chloroform with catalytic p-TsOH forms intermediates, which undergo nucleophilic substitution (e.g., NaBH₄, Grignard reagents) to replace the benzotriazole group .
Q. How can the purity and structural integrity of synthesized derivatives be validated?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positioning. For example, methyl groups in the pyrido-diazepine core exhibit distinct singlet peaks in ¹H NMR .
- X-ray crystallography : Resolves ambiguities in ring conformation. Crystal packing data (e.g., monoclinic P2₁/c space group, hydrogen bonding networks) provide definitive structural validation .
Q. What are the primary biological targets or therapeutic applications of this scaffold?
The scaffold shows histamine N-methyltransferase (HNMT) inhibition (IC₅₀ values <1 µM) with high selectivity over other methyltransferases . Derivatives are also explored asα-helix mimetics for disrupting protein-protein interactions (e.g., Mcl-1 oncoprotein inhibition) .
Advanced Research Questions
Q. How can Structure-Activity Relationship (SAR) studies optimize HNMT inhibition?
- Core modifications : Introducing electron-withdrawing groups (e.g., halogens) at the pyrido[2,3-e] position enhances HNMT binding affinity by 3–5-fold .
- Substituent screening : A library of 254 analogs with variations in alkyl/aryl side chains identified 2-ethyl and 2-(4-methylphenyl) derivatives as top performers (IC₅₀: 0.2–0.5 µM) .
Q. How can computational methods predict binding modes or metabolic stability?
- Docking simulations : Molecular dynamics (MOE software) using HNMT’s crystal structure (PDB: 2AOT) revealed hydrogen bonding between the diazepine nitrogen and Thr⁴⁵⁶ .
- ADMET prediction : LogP values <3.0 and polar surface areas >80 Ų correlate with improved blood-brain barrier penetration for CNS-targeted analogs .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?
Q. How can regioselectivity challenges in functionalization be addressed?
Q. What analytical techniques differentiate polymorphic forms or hydrate states?
- Thermogravimetric analysis (TGA) : Detects hemihydrate forms (e.g., 0.5 H₂O per molecule) via weight loss at 100–120°C .
- Powder XRD : Monoclinic vs. triclinic crystal forms show distinct diffraction patterns (e.g., peaks at 2θ = 12.5° and 15.7°) .
Methodological Guidelines
Q. Handling and Safety Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
